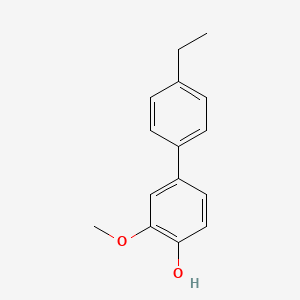

4-(4-Ethylphenyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-3-11-4-6-12(7-5-11)13-8-9-14(16)15(10-13)17-2/h4-10,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZQMPWQIRIGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685452 | |

| Record name | 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-38-1 | |

| Record name | 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Ethylphenyl 2 Methoxyphenol and Analogous Compounds

Direct Synthesis Approaches

Direct synthesis approaches for 4-(4-ethylphenyl)-2-methoxyphenol are not extensively detailed in readily available literature, suggesting that precursor-based routes are more common. However, the formation of the biphenyl (B1667301) linkage is a classic transformation in organic chemistry, often accomplished through cross-coupling reactions. Conceptually, a direct synthesis could involve the coupling of a derivative of 2-methoxyphenol with a 4-ethylphenyl metallic or organometallic reagent. Reactions like the Suzuki-Miyaura or Ullmann couplings are standard methods for creating such C-C bonds between two aromatic rings. wikipedia.org

Precursor-Based Synthetic Routes

The synthesis of this compound and its analogs frequently relies on the modification of abundant and renewable starting materials. Vanillin (B372448) and eugenol (B1671780), both derived from natural sources, serve as key precursors in several synthetic pathways.

Vanillin-Derived Pathways

Vanillin, a compound obtainable from lignin, is a versatile starting material for the synthesis of various aromatic compounds, including biphenyls. google.comresearchgate.net The functional groups present in vanillin (hydroxyl, aldehyde, and methoxy) provide multiple points for chemical modification. researchgate.netfrontiersin.org

One general strategy involves the oxidative coupling of vanillin derivatives to form a biphenyl structure. For instance, dehydrodivanillin (B108160) can be synthesized through oxidative coupling using reagents like iron(III) chloride or enzymatically. google.com While not a direct route to the title compound, this demonstrates the utility of vanillin in forming the core biphenyl structure which can then be further modified.

A more tailored approach could involve a multi-step sequence starting from vanillin. For example, vanillin can be methylated, nitrated, and then brominated to create a functionalized aromatic ring. acs.org This intermediate can then undergo further reactions, such as a Wittig reaction, to build up a side chain that could eventually be transformed into the ethyl group. acs.org The biphenyl linkage would likely be formed via a cross-coupling reaction at a later stage.

Eugenol-Derived Pathways (e.g., Cross Metathesis)

Eugenol, the primary component of clove oil, is another valuable bio-based precursor. scielo.brneliti.com Its propenyl group is particularly amenable to transformations like olefin cross-metathesis. scielo.brresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the formation of new carbon-carbon double bonds with high stereoselectivity. researchgate.netnih.govrsc.org

A relevant example is the cross-metathesis of eugenol with cis-2-butene-1,4-diol, which yields (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol, a natural product. scielo.brresearchgate.neted.gov This reaction highlights the potential to modify the side chain of eugenol. To synthesize this compound, a strategy could involve a cross-metathesis reaction between a protected eugenol derivative and an appropriate alkene, followed by reduction of the resulting double bond and subsequent aromatization or cross-coupling to introduce the 4-ethylphenyl group.

Substituted Acetophenone and Aldehyde Condensations (e.g., Claisen-Schmidt Condensation Principles)

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a powerful tool for forming carbon-carbon bonds between an aldehyde or ketone and an aromatic carbonyl compound. wikipedia.org This reaction is particularly useful for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones), which can serve as precursors to various heterocyclic and biaryl compounds. wikipedia.orguomphysics.netnih.gov

A reported synthesis of a chalcone (B49325) relevant to the structure of this compound involves the reaction of 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde. uomphysics.net This reaction, carried out in the presence of a base like sodium hydroxide, yields 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. uomphysics.net While this product is not the target compound, subsequent chemical transformations, such as cyclization and aromatization reactions, could potentially lead to the desired biphenyl structure. The Claisen-Schmidt condensation has been shown to be effective under various conditions, including solvent-free reactions using solid sodium hydroxide. nih.gov

Advanced Synthetic Transformations and Derivatization Strategies

Advanced synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, are indispensable for the construction of the biphenyl core of this compound and its derivatives.

Cross-Coupling Reactions (e.g., Heck Reaction Principles)

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.orgrsc.org This reaction and its variations provide a direct and efficient means to form carbon-carbon bonds. wikipedia.orgchim.it

In the context of synthesizing this compound, a Heck-type reaction could be envisioned between a halogenated 2-methoxyphenol derivative and 4-ethylstyrene. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The choice of catalyst, ligands, and reaction conditions can significantly influence the yield and selectivity of the reaction. organic-chemistry.orgresearchgate.net For instance, palladium catalysts supported on various materials have been developed to improve catalyst stability and recyclability. researchgate.net

Tandem Heck reactions have also been developed, allowing for multiple bond-forming events in a single pot, which can increase the efficiency of a synthetic sequence. researchgate.net These advanced strategies could potentially be applied to construct the this compound scaffold from simpler starting materials.

Data Tables

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Vanillin | C8H8O3 | Bio-based starting material for building the phenol (B47542) core. google.comresearchgate.net |

| Eugenol | C10H12O2 | Bio-based precursor with a modifiable propenyl group. scielo.brneliti.com |

| 4-Methoxy-2-hydroxyacetophenone | C9H10O3 | Ketone partner in Claisen-Schmidt condensation. uomphysics.net |

| 4-Ethylbenzaldehyde | C9H10O | Aldehyde partner in Claisen-Schmidt condensation. uomphysics.net |

Table 2: Key Reactions and Reagents

| Reaction Type | Key Reagents and Catalysts | Purpose |

|---|---|---|

| Oxidative Coupling | Iron(III) chloride, Laccase | Dimerization of vanillin derivatives to form a biphenyl core. google.com |

| Olefin Cross-Metathesis | Grubbs' Catalyst (Ruthenium-based) | Modification of the propenyl side chain of eugenol. scielo.brresearchgate.net |

| Claisen-Schmidt Condensation | Sodium hydroxide | Formation of chalcone intermediates from acetophenones and benzaldehydes. wikipedia.orguomphysics.net |

Electrochemical Methods (e.g., Dimerization)

Electrochemical methods offer a pathway for the synthesis of biphenyl compounds through the oxidative dimerization of phenolic precursors. In the context of synthesizing this compound, the electrochemical behavior of guaiacol (B22219) (2-methoxyphenol) and its derivatives is of particular interest.

The electrochemical oxidation of guaiacol can lead to the formation of dimeric and oligomeric products. wikipedia.orgmdpi.com Studies have shown that the electrooxidation of guaiacol can result in the formation of a passivating polymer film on the electrode surface, which is a result of the coupling of phenoxy radicals generated during the oxidation process. mdpi.com While this polymerization is often the focus of materials science research, the initial dimerization step is relevant to the synthesis of biphenyl compounds. The primary coupling mechanism involves the formation of a phenoxy radical, which can then couple with another radical or a neutral phenol molecule at the para position, which is the most favored site for coupling. mdpi.com

However, controlling the electrochemical dimerization to selectively produce a specific biphenyl, such as a 4,4'-disubstituted product, can be challenging. The process can lead to a mixture of isomers and oligomers. wikipedia.org Research into the electrochemical oxidation of guaiacol has often been aimed at either creating polymer coatings or for analytical purposes. mdpi.comresearchgate.net Some studies have focused on the demethylation of 2-methoxyphenols to catechols using electrochemical methods, which represents a different type of transformation. nih.gov For instance, Adam's group reported a two-step electrochemical procedure for the formation of catechol from 2-methoxyphenol. nih.gov While direct electrochemical dimerization for the targeted synthesis of this compound is not extensively documented as a high-yield, selective method, the underlying principle of oxidative coupling is a cornerstone of other synthetic strategies.

Table 1: Electrochemical Studies of Guaiacol and Derivatives

| Precursor | Electrode Material | Conditions | Observed Products/Phenomena | Reference |

|---|---|---|---|---|

| Guaiacol | Platinum | Acetic acid, Ethyl acetate | Electropolymerization, Electrode blocking | mdpi.com |

| Guaiacol | Platinum | Dichloromethane | Rapid electrode deactivation | mdpi.com |

| 2-Methoxyphenol | Carbon Paste/Porous Graphite | 2 M HClO4 | Catechol (after two-step process) | nih.gov |

| 2-Methoxy-4-vinylphenol (B128420) | Glassy Carbon | Aqueous buffer | Poly(2-methoxy-4-vinylphenol) | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions are fundamental tools in organic synthesis and can be employed to construct the this compound scaffold. A particularly powerful and widely used method for forming the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, this could involve the coupling of a boronic acid derivative of one of the aromatic rings with a halide on the other. For example, 4-ethylphenylboronic acid could be coupled with a halogenated 2-methoxyphenol derivative, or vice-versa. This reaction is known for its high tolerance of functional groups and its ability to form C-C bonds with high efficiency and selectivity. nih.govresearchgate.net The general scheme for a Suzuki-Miyaura coupling is shown below:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

Where Ar and Ar' are the two aromatic rings, X is a halide (I, Br, Cl) or triflate, and B(OH)₂ is the boronic acid group.

Another relevant strategy is nucleophilic aromatic substitution (SNAr). This reaction typically involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com While direct SNAr to form a biphenyl C-C bond is not typical, a related approach could involve the formation of a diaryl ether, which could then potentially be rearranged or further transformed. For instance, a phenoxide could displace a fluoride (B91410) from an activated aryl fluoride. walisongo.ac.id A study by Yeager and Schissel describes the synthesis of 4-aryloxyphenols via the condensation of substituted phenols with 4-fluorobenzaldehyde (B137897) or 4-fluoroacetophenone. walisongo.ac.id

Electrophilic aromatic substitution is a key reaction for introducing substituents onto the aromatic rings of the starting materials. For instance, the ethyl group on the phenyl ring is typically introduced via a Friedel-Crafts alkylation or acylation followed by reduction.

Table 2: Examples of Relevant Substitution Reactions for Biphenyl Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl | nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, 4-Methoxyphenol | K₂CO₃, DMSO | 4-Aryloxybenzaldehyde | walisongo.ac.id |

Oxidative and Reductive Transformations

Oxidative coupling of phenols is a direct method for the formation of C-C bonds between aromatic rings and is a key biosynthetic pathway for many natural products. This approach can be mimicked in the laboratory to synthesize biphenyl compounds. The mechanism involves the oxidation of a phenol to a phenoxy radical, which can then undergo coupling.

The synthesis of aryl-substituted 2-methoxyphenol derivatives has been achieved through an acid-mediated ring contraction cascade of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. nih.gov Specifically, reaction with methane (B114726) sulfonic acid can lead to the formation of 2-methoxy-4-aryl-6-methylphenol derivatives. nih.gov This demonstrates a novel oxidative rearrangement pathway to access substituted guaiacol structures.

Reductive transformations are also crucial, particularly for the modification of functional groups. For instance, if a nitro group is used as an activating group in a nucleophilic aromatic substitution, it can be subsequently reduced to an amino group, which can then be removed or converted to another functional group. Another relevant reductive process is the cleavage of diaryl ethers. While diaryl ethers are generally stable, they can be cleaved under harsh conditions, though this is less common for C-C bond formation and more relevant for breaking C-O bonds. openstax.orglibretexts.org For example, aryl alkyl ethers can be cleaved with strong acids like HBr or HI to yield a phenol and an alkyl halide. openstax.orglibretexts.org This reactivity difference highlights that the C-O bond to an sp² hybridized carbon is significantly stronger and less prone to cleavage than a C-O bond to an sp³ hybridized carbon.

Table 3: Summary of Relevant Oxidative and Reductive Transformations

| Transformation Type | Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Rearrangement | Oxidopyrylium Cycloadducts | Methane Sulfonic Acid | 2-Methoxy-4-aryl-6-methylphenol | nih.gov |

| Ether Cleavage (reductive in context of removing a protecting group) | Aryl Alkyl Ether | HBr or HI | Phenol, Alkyl Halide | openstax.orglibretexts.org |

Comprehensive Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 4-(4-Ethylphenyl)-2-methoxyphenol, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) protons, the phenolic hydroxyl proton, and the ethyl group's methylene (B1212753) and methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

A ¹³C-NMR spectrum would identify all unique carbon atoms in the molecule. The expected spectrum for this compound would show distinct signals for the two carbons of the ethyl group, the methoxy carbon, and the twelve aromatic carbons. The chemical shifts would differentiate between protonated and quaternary carbons, as well as carbons bonded to oxygen.

Two-Dimensional NMR Techniques (e.g., nOe Difference Spectroscopy, DEPT)

To unambiguously assign the ¹H and ¹³C signals and to elucidate the spatial relationships between atoms, two-dimensional NMR techniques are indispensable.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the same spin system, for instance, confirming the connectivity within the ethyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the 4-ethylphenyl and 2-methoxyphenol fragments.

nOe (Nuclear Overhauser Effect) Difference Spectroscopy would be employed to confirm the spatial proximity of non-bonded protons, such as the protons of the methoxy group and the adjacent aromatic proton, providing definitive evidence for the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups. These would include:

A broad O-H stretching band for the phenolic hydroxyl group.

C-H stretching bands for the aromatic rings and the aliphatic ethyl group.

C=C stretching bands within the aromatic rings.

Aromatic C-H bending bands.

Strong C-O stretching bands for the methoxy ether and phenolic C-O bonds.

| Expected FT-IR Vibrational Modes for this compound | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | ~3550-3200 (Broad) |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2960-2850 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| C-O Stretch (Aryl Ether) | ~1275-1200 |

| C-O Stretch (Phenol) | ~1260-1180 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be calculated. This information reveals the molecule's conformation and how it packs within a crystal lattice, stabilized by various intermolecular forces. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a strong basis for understanding its solid-state characteristics.

The geometry of this compound is largely defined by the bond angles within its constituent rings and the dihedral angle between the two aromatic rings. The bond angles within the phenyl rings are expected to be approximately 120°, typical for sp²-hybridized carbon atoms, with slight deviations due to substituent effects.

| Parameter | Expected Value/Range | Significance |

| C-C-C (in phenyl rings) | ~120° | Defines the hexagonal geometry of the aromatic rings. |

| C-O-C (methoxy group) | ~117-118° | Influences the orientation of the methyl group relative to the phenol (B47542) ring. |

| Dihedral Angle (Phenyl-Phenyl) | 10° - 85° | Determines the degree of twisting between the two aromatic rings, affecting molecular conformation and π-system conjugation. iucr.orgresearchgate.net |

Table 2: Representative Bond and Dihedral Angles in Molecules Structurally Related to this compound.

The solid-state packing of this compound is governed by non-covalent intermolecular interactions. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy groups can act as hydrogen bond acceptors. researchgate.net This allows for the formation of robust hydrogen-bonding networks, such as chains or dimers, which are common in the crystal structures of phenols and methoxyphenols. researchgate.netnih.gov

In addition to hydrogen bonding, the two aromatic rings provide sites for C-H···π and π-π stacking interactions. nih.gov C-H···π interactions involve a C-H bond pointing towards the face of a π-system, while π-π stacking involves the face-to-face or offset arrangement of the aromatic rings. nih.gov These interactions play a crucial role in stabilizing the crystal structure. Hirshfeld surface analysis of similar molecules confirms that H···H, C···H, and O···H contacts are the most significant contributors to crystal packing. nih.goviucr.org

| Interaction Type | Donor/Acceptor Details | Typical Distance/Geometry |

| O-H···O Hydrogen Bond | Donor: Phenolic -OH Acceptor: Phenolic or Methoxy Oxygen | O···O distance: ~2.7 - 3.0 Å |

| C-H···O Hydrogen Bond | Donor: Aromatic or Ethyl C-H Acceptor: Phenolic or Methoxy Oxygen | H···O distance: ~2.4 - 2.6 Å |

| π-π Stacking | Interaction between the two phenyl rings. | Centroid-to-centroid distance: ~3.7 - 3.8 Å nih.gov |

| C-H···π Interaction | Donor: C-H bond Acceptor: Phenyl ring π-face | H···π centroid distance: ~2.5 - 2.9 Å iucr.org |

Table 3: Expected Intermolecular Interactions for this compound based on Analogous Structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the conjugated system of the two phenyl rings. The presence of auxochromic substituents like the hydroxyl (-OH) and methoxy (-OCH₃) groups typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl (B1667301). Chalcones containing a 4-methoxyphenyl (B3050149) group, for example, show strong absorption in the UV range between 320 and 360 nm. researchgate.net

Photoluminescence spectroscopy, including fluorescence, investigates the emission of light from a molecule after it has absorbed photons. While many phenolic compounds are only weakly fluorescent, they can participate in photophysical processes. For instance, methoxyphenols have been shown to act as quenchers of fluorescence for other molecules, a process that can occur via mechanisms like photoinduced proton-coupled electron transfer (PCET). researchgate.net This indicates that while this compound may not be strongly luminescent itself, it possesses the electronic properties to interact with photoexcited species.

| Technique | Expected Observation | Underlying Electronic Process |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region, likely between 250-360 nm. | π→π* transitions within the aromatic system. researchgate.net |

| Photoluminescence | Weak intrinsic fluorescence; potential to act as a fluorescence quencher. | De-excitation pathways, potential for interaction with excited state molecules. researchgate.net |

Table 4: Spectroscopic Properties of this compound.

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a high degree of accuracy in describing molecular systems. These methods solve the electronic structure of a molecule, providing fundamental insights into its properties.

The three-dimensional arrangement of atoms in 4-(4-Ethylphenyl)-2-methoxyphenol is critical to its properties. The molecule consists of two phenyl rings connected by a single bond. The rotational freedom around this bond is a key conformational feature.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, its energy minimum. For biphenyl (B1667301), the parent structure, the two rings are not coplanar in the gas phase due to steric hindrance between the ortho-hydrogens. libretexts.org The dihedral angle between the rings is approximately 44.4°. utah.edu In the solid state, crystal packing forces can lead to a more planar conformation. utah.eduresearchgate.net For this compound, substituents (ethyl, methoxy (B1213986), and hydroxyl groups) will influence this dihedral angle. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find this minimum energy conformation. tandfonline.comtandfonline.com

Conformational Analysis: A Potential Energy Surface (PES) scan can be performed by systematically changing the dihedral angle between the two phenyl rings to map the energy landscape of this rotation. ic.ac.uk For biphenyl, the planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) represent energy barriers to rotation. ic.ac.ukresearchgate.net The true minima are the twisted, chiral conformations. libretexts.org The energy barrier to racemization for substituted biphenyls, which is the conversion between enantiomeric twisted forms, typically requires 16 to 19 kcal/mol to be overcome at room temperature. libretexts.org

Interactive Table: Predicted Conformational Data for Biphenyl Analogs

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|---|

| Twisted (Minimum) | ~45 | 0 | Minimum |

| Planar | 0 | ~2 | Transition State |

| Perpendicular | 90 | ~2 | Transition State |

This table presents typical values for the parent biphenyl molecule, which serves as a model for this compound. Actual values will vary with substitution.

The arrangement of electrons within the molecule dictates its reactivity and spectroscopic properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. imist.ma The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. acs.org For phenolic compounds, electron-donating groups (like -OH, -OCH3, -C2H5) tend to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. nih.gov Conversely, electron-withdrawing groups lower the LUMO energy. nih.gov DFT calculations can precisely quantify these energy levels. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. rsc.org It highlights regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. imist.mamdpi.com For a phenol (B47542) derivative like this compound, the MEP would show significant negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are likely sites for electrophilic interaction. tandfonline.comnih.gov

Interactive Table: Calculated Electronic Properties for Substituted Phenols

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol | -6.01 | -0.89 | 5.12 |

| p-Methylphenol | -5.87 | -0.81 | 5.06 |

| p-Nitrophenol | -6.89 | -2.54 | 4.35 |

Data represents typical values from DFT calculations on related phenolic compounds to illustrate substituent effects. imist.ma

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. tandfonline.commdpi.com Comparing the calculated frequencies with experimental spectra helps to confirm the molecule's structure and assign specific vibrations to functional groups. No imaginary frequencies in the calculation indicate that the optimized geometry is a true energy minimum. sioc-journal.cn

Electronic Absorption Spectra (TD-DFT): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the UV-visible range. tuni.fistackexchange.com This allows for the prediction and interpretation of the electronic absorption spectrum. core.ac.uktechscience.com For aromatic systems like this compound, the spectrum is dominated by π→π* transitions. The positions and intensities of these absorptions are sensitive to the substituents on the phenyl rings. tuni.fi

Phenols can theoretically exist in equilibrium with their keto tautomers. For simple phenols, the enol (phenolic) form is overwhelmingly more stable due to the preservation of aromaticity. quora.com However, for polycyclic systems or molecules with specific substituents, the keto form can become more significant. rsc.orgnih.gov DFT calculations can be used to compute the relative energies of the enol and keto forms of this compound. orientjchem.orgtandfonline.com Given its monophenolic structure, the enol form is expected to be significantly more stable. The calculations would involve optimizing the geometry of both tautomers and comparing their total electronic energies. orientjchem.org

Semi-Empirical Models (e.g., AM1, PM3, MNDO)

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), are based on Hartree-Fock theory but use parameters derived from experimental data to simplify the calculations. uni-muenchen.deucsb.edu This makes them much faster than DFT or ab initio methods, allowing for the study of larger molecules or systems. researchgate.net While they share the same theoretical formalism, AM1 and PM3 differ in their parameterization, with PM3 generally being parameterized to reproduce a wider range of molecular properties. wikipedia.org These methods can be used for initial geometry optimizations and to calculate properties like heats of formation and dipole moments, though they are generally less reliable for detailed electronic structure analysis compared to DFT. nih.gov

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier orbitals, several quantum chemical parameters can be derived to describe a molecule's reactivity. imist.ma

Chemical Hardness and Softness: Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A larger gap implies greater hardness and lower reactivity. imist.ma Softness (S) is the reciprocal of hardness.

Charge Transfer Analysis: Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and charge transfer within a molecule. uni-muenchen.dewikipedia.orgq-chem.com It transforms the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wisc.edu NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. rsc.org For this compound, this would reveal hyperconjugative interactions, such as the donation of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring. tandfonline.com

Interactive Table: Key Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

These descriptors are routinely calculated from DFT outputs to predict and rationalize chemical reactivity. imist.mawisdomlib.orgnih.gov

Intermolecular Interaction Energy Calculations (e.g., Hirshfeld Surface Analysis)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the intermolecular interaction energy calculations and Hirshfeld surface analysis for the compound This compound . While computational methods such as Hirshfeld surface analysis are powerful tools for investigating intermolecular interactions in the crystalline state of chemical compounds, it appears that no research has been published detailing such an analysis for this particular molecule.

Similarly, intermolecular interaction energy calculations, often performed in conjunction with Hirshfeld surface analysis, provide quantitative data on the energetic stability of molecular packing. These calculations can determine the energies of various intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular assembly of the compound.

Despite the utility of these computational methods in understanding the solid-state behavior of molecules, specific data, including detailed research findings and data tables for Hirshfeld surface analysis and interaction energies of This compound , are not available in the reviewed scientific literature. Therefore, a detailed discussion and presentation of data tables for this specific compound cannot be provided at this time.

Biochemical and Molecular Research Insights in Vitro and Mechanistic Studies

Exploration of Biological Activities in Cellular and In Vitro Models

Antioxidant Mechanisms and Free Radical Scavenging Studies

The antioxidant potential of phenolic compounds is a cornerstone of their bioactivity, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. This action interrupts the oxidative chain reactions that can lead to cellular damage. The mechanisms are often categorized as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

Studies on various methoxyphenol derivatives confirm their capacity as antioxidants. The number and position of hydroxyl groups, as well as the presence of other substituents, significantly influence this activity. nih.gov For instance, research on synthetic 2-methoxyphenol derivatives demonstrated their ability to scavenge free radicals in assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.net The presence of a hydroxyl group is often crucial for this activity. researchgate.net

The radical-scavenging activity of related compounds like 2-allyl-4-methoxyphenol (B1267482) has been shown to be more potent against certain radicals than natural counterparts like eugenol (B1671780) and isoeugenol. nih.gov Similarly, dimers of p-methoxyphenol have demonstrated high stoichiometric factors, meaning a single molecule can trap multiple free radicals. mdpi.com

Table 1: Antioxidant Activity of Structurally Related Methoxyphenols

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 2-Allyl-4-methoxyphenol | DPPH, AIBN, BPO | Efficiently scavenged both carbon-centered and oxygen-centered radicals, showing greater activity than eugenol. | nih.gov |

| p-Methoxyphenol Dimer | Induction Period Method | Stoichiometric factor (n) of 2.8, indicating it can trap multiple free radicals per molecule. | mdpi.com |

| Synthetic 2-Methoxyphenols | DPPH, ABTS, ORAC | Demonstrated significant free radical scavenging capabilities. | researchgate.net |

Anti-inflammatory Pathway Modulation

Chronic inflammation is linked to various diseases, and compounds that can modulate inflammatory pathways are of significant research interest. Phenolic compounds often exert anti-inflammatory effects by interfering with key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).

For example, 2-methoxy-4-vinylphenol (B128420) (2M4VP), a structurally related compound, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov It achieved this by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism involved the suppression of NF-κB activation by preventing the degradation of its inhibitor, IκB-α, and by inhibiting the phosphorylation of MAPKs (p38, ERK1/2, and JNK). nih.gov Another study on a synthetic chalcone (B49325) containing a methoxyphenyl group, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, showed it exerted anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) and reducing the upregulation of COX-2 and iNOS. nih.gov

Table 2: Anti-inflammatory Mechanisms of Related Phenolic Compounds

| Compound | Cell Line | Key Pathway Modulated | Effect | Reference |

|---|---|---|---|---|

| 2-Methoxy-4-vinylphenol | RAW264.7 | NF-κB, MAPK | Inhibited production of NO and PGE2; suppressed iNOS and COX-2 expression. | nih.gov |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | RAW264.7 | HO-1, Nrf2, NF-κB | Induced HO-1 expression; attenuated NF-κB activity and reduced proinflammatory cytokines. | nih.gov |

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Natural and synthetic methoxyphenols have been investigated for their ability to inhibit the growth of various microorganisms, including foodborne pathogens and spoilage bacteria. nih.gov The mechanisms of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with energy metabolism. mdpi.com

Studies on natural methoxyphenols like eugenol and vanillin (B372448) have shown their effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov In a study screening various extracts of Rhanterium epapposum, the compound 2-methoxy-4-vinylphenol was identified and the extracts showed broad-spectrum antibacterial and antifungal activity. researchgate.net Furthermore, synthetic compounds incorporating a 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) structure have demonstrated moderate activity against microorganisms like Rhizobium radiobacter and Xanthomonas campestris. researchgate.net The presence of different chemical moieties, such as coumarin (B35378) or naphthoquinone, attached to a core structure can significantly influence which bacterial strains are most susceptible. mdpi.com

Cytotoxicity in Cellular Models (Mechanistic Focus)

The cytotoxic potential of phenolic compounds is often studied in cancer cell lines to understand their potential as anti-cancer agents. The mechanisms can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key survival pathways.

Research on dimers of p-methoxyphenol and p-cresol (B1678582) showed that while they possess antioxidant properties, they also exhibit cytotoxicity towards RAW 264.7 macrophage cells. mdpi.com The study found that the dimeric forms had significantly greater cytotoxicity than their parent monomers. mdpi.com In another study, an enantiospecific synthesis of a complex molecule containing a 4-methoxyphenyl (B3050149) group, 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one, was performed. nih.gov When tested against the HCT-116 colon cancer cell line, only one of the two enantiomers (the (R)-enantiomer) displayed significant cytotoxicity, with a half-maximal inhibitory concentration (IC50) value of 0.2 μM, highlighting the stereospecificity of the biological action. nih.gov

Enzyme Interaction and Metabolic Pathway Research

Studies on UDP-Glucuronosyltransferase (UGT) Interactions

UDP-glucuronosyltransferases (UGTs) are a major family of phase II metabolizing enzymes that play a critical role in the detoxification and elimination of various compounds, including many drugs and phenolic substances. ebmconsult.com They catalyze the transfer of glucuronic acid to a substrate, making it more water-soluble and easier to excrete. The phenolic hydroxyl group in a molecule like 4-(4-Ethylphenyl)-2-methoxyphenol makes it a potential substrate for UGT enzymes.

Interactions with the UGT system can be significant. A compound can be a substrate, an inhibitor, or an inducer of these enzymes. Inhibition of UGT enzymes can lead to drug-drug interactions, where the metabolism of a co-administered drug that is a UGT substrate is slowed, potentially increasing its plasma concentration and risk of toxicity. ebmconsult.comdrugbank.com Systemic analyses have shown that drugs that are inhibitors of UGT enzymes are significantly associated with a higher risk of drug-induced liver injury (DILI). nih.govnih.gov Specifically, being a UGT inhibitor, or a dual substrate-inhibitor, is a more significant predictor of liver injury than being a substrate alone. nih.govnih.gov Therefore, understanding the interaction of this compound with specific UGT isoforms would be crucial for predicting its metabolic fate and potential for interactions with other drugs.

Studies on Sulfotransferase (SULT) Interactions

Sulfation is a critical Phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. Research indicates that 4-O-methylhonokiol is a substrate for sulfotransferase (SULT) enzymes. In vitro studies using rat liver cytosol have demonstrated that 4-O-methylhonokiol undergoes sulfation as part of its metabolic pathway. nih.gov

While specific studies identifying the exact human SULT isoforms responsible for 4-O-methylhonokiol metabolism are not detailed in the available literature, research on structurally related biphenolic compounds from Magnolia provides valuable insights. For instance, the related compound magnolol (B1675913) is metabolized by several SULT isoforms, with SULT1B1 showing the highest activity, followed by SULT1A12, SULT1E1, SULT1A11, SULT2A1, SULT1A2, and SULT1A3. mdpi.com This suggests that phenolic compounds like 4-O-methylhonokiol are likely metabolized by a similar range of SULT enzymes in humans. mdpi.com The process involves the transfer of a sulfonate group from the co-factor 3´-phosphoadenosine-5´-phosphosulfate (PAPS) to the compound, a common mechanism for metabolizing phenolic xenobiotics. xenotech.comyoutube.com

Role as Enzyme Substrates and Formation of Active Metabolites

In addition to CYP enzymes, 4-O-methylhonokiol is also a substrate for Phase II conjugation enzymes, undergoing both glucuronidation and sulfation. nih.gov This extensive hepatic metabolism is suggested to be the primary reason for its high systemic clearance and low oral bioavailability. nih.gov

Beyond being a substrate for clearance, 4-O-methylhonokiol also interacts with enzymes to modulate biological pathways. It acts as a potent and substrate-selective inhibitor of cyclooxygenase-2 (COX-2). nih.gov Specifically, it inhibits the COX-2-mediated oxygenation of the major endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG), leading to significantly increased levels of 2-AG in the brain. nih.gov This action highlights a sophisticated mechanism where it prevents the degradation of an active endogenous metabolite, thereby enhancing its effects. nih.gov

| Enzyme Interaction | Substrate / Modulator | Outcome / Metabolite | Source |

| Cytochrome P450 | Substrate | Honokiol (B1673403) (Active Metabolite) | nih.gov |

| Sulfotransferases (SULTs) | Substrate | Sulfated conjugates | nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Substrate | Glucuronidated conjugates | nih.gov |

| Cyclooxygenase-2 (COX-2) | Substrate-Selective Inhibitor | Increased levels of 2-arachidonoyl glycerol (2-AG) | nih.gov |

Molecular Target Identification and Ligand Binding Studies

Mechanism of Action Elucidation (e.g., Receptor Binding, Signaling Pathway Influence)

The pharmacological effects of 4-O-methylhonokiol are rooted in its ability to interact with multiple molecular targets and influence key signaling pathways.

A primary and well-documented target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . Multiple studies identify 4-O-methylhonokiol as a PPARγ agonist. nih.govbiocat.comtargetmol.commedchemexpress.com It has been shown to directly bind to PPARγ, leading to an increase in the receptor's transcriptional activity. nih.gov This activation of PPARγ is central to its anticancer effects. For example, in human cervical and prostate cancer cells, 4-O-methylhonokiol-induced apoptosis is linked to the upregulation of PPARγ. nih.govnih.gov The activation of PPARγ subsequently leads to the inhibition of the pro-survival PI3K/Akt signaling pathway, demonstrating a clear cascade of molecular events. nih.gov The growth-inhibiting effects of 4-O-methylhonokiol in cancer cells can be weakened by using a PPARγ antagonist, confirming the receptor's critical role in the compound's mechanism of action. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical target for many anticancer compounds. While the structurally related compound honokiol is known to inhibit STAT3 signaling nih.govnih.gov, direct, potent inhibition of STAT3 by 4-O-methylhonokiol itself is not as prominently reported in the current scientific literature.

Beyond PPARγ, 4-O-methylhonokiol modulates several other important pathways:

NF-κB Signaling: It inhibits the activity of NF-κB, a key regulator of inflammation, which contributes to its anti-inflammatory and anticancer properties. nih.govbiocat.com

Cannabinoid Receptor 2 (CB2): It is a ligand for the CB2 receptor and can act as an agonist. nih.govwikipedia.org This interaction is linked to its neuroprotective and anti-inflammatory effects. wikipedia.orgjapsonline.com

Nrf2 Signaling: In the context of diet-induced obesity, 4-O-methylhonokiol can prevent cardiac pathogenesis by activating the Nrf2 signaling pathway, which helps to reduce oxidative stress. nih.gov

Molecular Docking and Binding Energy Prediction (e.g., STAT3, PPARγ)

Molecular docking studies have been employed to visualize and predict the binding interactions of 4-O-methylhonokiol with its molecular targets, providing a structural basis for its activity.

PPARγ: Molecular docking analyses have confirmed that 4-O-methylhonokiol directly binds to the ligand-binding domain of PPARγ. nih.gov This computational evidence supports experimental data from pull-down assays showing a direct physical interaction. nih.gov While these studies confirm the binding, specific binding energy values were not reported in the cited abstracts. The interaction as a PPARγ agonist is a cornerstone of its mechanism for inducing apoptosis and inhibiting tumor growth. nih.govnih.gov

STAT3: In contrast to PPARγ, molecular docking studies specifically predicting the binding energy and interaction of 4-O-methylhonokiol with the STAT3 protein were not identified in the reviewed literature. While docking simulations have been performed for other compounds targeting STAT3 mdpi.com, this data is not available for 4-O-methylhonokiol.

| Molecular Target | Study Type | Finding | Source |

| PPARγ | Molecular Docking | Confirmed direct binding to the ligand-binding domain. | nih.gov |

| Pull-down Assay | Confirmed direct binding to PPARγ protein. | nih.gov | |

| Luciferase Reporter Assay | Increased transcriptional activity of PPARγ. | nih.gov | |

| STAT3 | Molecular Docking | No specific studies found for 4-O-methylhonokiol. | N/A |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Structural Modifications on Biological Potency and Selectivity

The biological profile of 4-(4-Ethylphenyl)-2-methoxyphenol is determined by the interplay of its constituent parts: the biphenyl (B1667301) scaffold, the phenolic hydroxyl group, the methoxy (B1213986) group, and the ethyl substituent. Modifying these components can significantly alter the compound's potency and its selectivity for specific biological targets.

The phenolic hydroxyl (-OH) group and the methoxy (-OCH3) group are critical for the compound's activity, particularly its antioxidant properties. nih.gov The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key mechanism for antioxidant action. nih.govnih.gov The position and number of these groups are paramount. Studies on phenolic acids have shown that methoxy groups generally enhance antioxidant activity. nih.gov The interplay between hydroxyl and methoxy groups can also influence intramolecular hydrogen bonding, which may affect the molecule's conformation and interaction with protein surfaces. mdpi.com

The 4-ethylphenyl group contributes to the molecule's lipophilicity and steric bulk. Altering the alkyl substituent on the phenyl ring can modulate properties such as membrane permeability and binding affinity. The size and shape of this substituent can influence how the molecule orients itself within a receptor's binding pocket.

Based on studies of related phenolic and biphenyl compounds, the following structural modifications could be hypothesized to impact the bioactivity of this compound.

| Structural Modification | Potential Impact on Potency/Selectivity | Rationale/Supporting Evidence |

|---|---|---|

| Varying the Alkyl Substituent (e.g., methyl, propyl, tert-butyl instead of ethyl) | Modulation of lipophilicity and steric interactions. May increase or decrease binding affinity depending on the target's pocket size. | Alkyl groups influence the hydrophobic character, which is a key parameter in drug transport and receptor binding. |

| Altering Methoxy/Hydroxyl Positions (e.g., moving methoxy to position 3 or hydroxyl to position 5) | Significant changes in electronic properties, hydrogen bonding capability, and chelating ability. This can drastically alter target selectivity and potency. | The relative positions of -OH and -OCH3 groups are crucial for antioxidant activity in phenolic compounds. nih.gov |

| Adding More Hydroxyl/Methoxy Groups | Increased antioxidant potential. May also increase polarity, affecting cell membrane permeability. | The number of phenolic hydroxyls and methoxyls is directly related to free radical scavenging ability. nih.gov |

| Introducing Substituents on the Second Phenyl Ring (e.g., halogens, nitro groups) | Modification of electronic properties and introduction of new interaction points (e.g., halogen bonds). Could enhance or decrease activity and selectivity. | Substituents on biphenyl rings are known to influence biological activity, such as the antiestrogenic effects of hydroxylated polychlorinated biphenyls. nih.gov |

| Replacing Phenyl Ring with a Heterocycle | Introduction of heteroatoms (N, O, S) can create new hydrogen bonding opportunities and alter the molecule's overall polarity and solubility. | Bioisosteric replacement of a phenyl ring with a heterocycle is a common strategy in medicinal chemistry to improve pharmacological properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org By quantifying molecular features through descriptors, QSAR models can predict the activity of unsynthesized molecules, thereby streamlining the drug discovery process. frontiersin.org For a series of analogs based on this compound, QSAR would be an invaluable tool.

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule (its molecular graph). researchgate.net They encode information about molecular size, shape, degree of branching, and atom connectivity, without needing 3D conformational data. researchgate.netnih.gov These descriptors are computationally efficient and have been successfully used in numerous QSAR studies. researchgate.net

For a QSAR model of this compound analogs, several topological indices could be relevant:

| Topological Descriptor | Description | Potential Relevance for this compound Analogs |

|---|---|---|

| Molecular Connectivity Indices (e.g., Chi indices) | Reflect the degree of branching and connectivity in the molecular skeleton. Calculated from the non-hydrogen graph of the molecule. | Can quantify changes in the alkyl chain (ethyl group) or substitutions on the biphenyl rings. |

| Wiener Index | Defined as the sum of distances between all pairs of vertices (atoms) in the molecular graph. Relates to molecular volume. | Sensitive to the overall size of the molecule, including the length of any alkyl chains and the presence of bulky substituents. |

| Balaban Index | A distance-based index that is highly discriminating for molecular shape and branching. | Could differentiate between isomers with different substitution patterns on the phenyl rings. |

| Electrotopological State (E-State) Indices | Combine electronic character and topological environment for each atom. Useful for identifying key functional groups. | Can capture the influence of the electronegative oxygen atoms in the hydroxyl and methoxy groups on the molecule's activity. |

A QSAR equation might take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ..., where the descriptors would be selected from a pool of calculated topological indices based on statistical analysis.

Molecular surface area parameters are geometric descriptors that quantify the surface features of a molecule, which are critical for its interaction with other molecules and its passage through biological membranes. ijnrd.org

Topological Polar Surface Area (TPSA) is a particularly useful descriptor in QSAR. nih.gov It is calculated as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov TPSA is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. For this compound, the TPSA is primarily determined by the phenolic hydroxyl and methoxy oxygen atoms.

| Structural Modification | Expected Change in TPSA | Predicted Impact on Bioavailability |

|---|---|---|

| Adding a second hydroxyl group | Increase | Potentially lower membrane permeability |

| Replacing the hydroxyl with a methoxy group | Decrease | Potentially higher membrane permeability |

| Introducing a nitro group | Significant Increase | Potentially lower membrane permeability |

| Replacing the ethyl group with a more polar chain (e.g., containing an ether or alcohol) | Increase | Potentially lower membrane permeability |

Other surface area parameters, such as the total molecular surface area (MSA) and hydrophobic/hydrophilic surface areas, would also be critical in a comprehensive QSAR model. These descriptors help to model steric fit and hydrophobic interactions with a biological target. dergipark.org.tr For instance, a larger molar refractivity (MR), which relates to molecular volume and polarizability, can be favorable if the binding pocket is large. dergipark.org.tr

Design Principles for Enhanced Bioactivity (e.g., Substitution Effects)

Based on general SAR and QSAR principles, several design strategies can be proposed to create analogs of this compound with potentially enhanced bioactivity. These principles often draw from observations made with structurally similar natural products like eugenol (B1671780) and curcumin (B1669340). nih.govnih.govresearchgate.net

Optimizing the Phenolic Moiety : The arrangement of hydroxyl and methoxy groups on the phenolic ring is a primary determinant of antioxidant and anti-inflammatory activity. nih.govnih.gov The presence of a methoxy group ortho to the hydroxyl, as seen in eugenol and this compound, is often associated with potent radical scavenging activity. researchgate.net Synthesizing isomers with altered substitution patterns could fine-tune this activity and selectivity towards specific enzymes or receptors.

Exploring Biphenyl Ring Substitutions : The unsubstituted second phenyl ring is a prime target for introducing new functional groups. Drawing from studies on other biphenyl compounds, adding small electron-withdrawing groups (like fluorine) or electron-donating groups could modulate the electronic character of the entire molecule, potentially leading to stronger interactions with a biological target. nih.gov

| Design Principle | Specific Strategy | Desired Outcome | Example from Related Compounds |

|---|---|---|---|

| Enhance Antioxidant Activity | Maintain or optimize the ortho-methoxy phenol (B47542) arrangement. Consider adding a second hydroxyl group para to the first one. | Increased radical scavenging capacity. | The phenolic hydroxyl group is essential for the antioxidant activity of curcumin and eugenol. nih.govnih.gov |

| Improve Binding Affinity | Introduce small, electron-rich or electron-poor substituents on the 4-ethylphenyl ring to create new hydrogen bonds or electrostatic interactions. | Stronger and more specific binding to the target protein. | Substituted biphenyls are designed to create diverse spatial arrangements of functional groups for library screening. nih.gov |

| Optimize Pharmacokinetics | Systematically vary the length and branching of the ethyl group to fine-tune the logP (lipophilicity) value. | Improved absorption and distribution profile. | Hydrophobicity (logP) is a critical parameter in Hansch analysis, a classic QSAR method. slideshare.net |

| Increase Selectivity | Introduce conformational constraints, for example by bridging the two phenyl rings, to lock the molecule into a specific bioactive conformation. | Reduced off-target effects. | Conformationally flexible hydroxylated biphenyls can adapt to protein binding sites, enhancing interaction. mdpi.com |

Applications in Advanced Chemical Research and Material Science

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

In the realm of organic synthesis, the value of a chemical compound is often measured by its ability to serve as a versatile precursor or "building block" for the construction of more complex molecular architectures. sigmaaldrich.com 4-(4-Ethylphenyl)-2-methoxyphenol and its parent class, 4-substituted-2-methoxyphenols, are recognized as valuable building blocks for preparing a variety of more intricate molecules, including those with significant biological activity. sigmaaldrich.comnih.govresearchgate.net

The reactivity of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic rings make this compound a versatile intermediate. nih.gov For instance, 4-substituted-2-methoxyphenols serve as starting materials for the synthesis of hydroxylated biphenyls, a structural motif present in many bioactive natural products. nih.govresearchgate.net The synthesis strategy often involves oxidative coupling or other cross-coupling reactions to create dimers or link them to other molecular fragments. nih.gov The ability to use simple, stable chemical building blocks to sequentially assemble complex structures is a powerful strategy in modern chemistry, enabling the creation of novel pharmaceuticals and materials. eurekalert.orgillinois.edu

The general utility of 4-substituted-2-methoxyphenols as intermediates is highlighted in various synthetic pathways. They are employed in the production of pharmaceutical intermediates, flavors, and other specialty chemicals. nih.gov For example, eugenol (B1671780), a structurally related 4-substituted-2-methoxyphenol, can be transformed into derivatives like 4-allyl-6-hydroxymethyl-2-methoxy phenol (B47542) through a series of reactions, showcasing the synthetic handle these functional groups provide. usu.ac.id This principle extends to this compound, positioning it as a valuable starting point for creating libraries of novel compounds for screening in drug discovery and materials science.

Research into Advanced Material Properties (e.g., Nonlinear Optical (NLO) Materials)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for a wide range of advanced technologies, including optical switching, data storage, and frequency conversion. researchgate.netroyalsocietypublishing.org A common molecular design for efficient NLO materials involves connecting electron-donating (D) and electron-accepting (A) groups with a π-conjugated bridge (a D-π-A structure). royalsocietypublishing.organalis.com.my This arrangement facilitates intramolecular charge transfer, which is responsible for the high NLO activity. royalsocietypublishing.org

The structure of this compound contains features that make it an attractive scaffold for NLO materials. The methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are electron-donating, while the biphenyl (B1667301) system provides a degree of π-conjugation. By chemically modifying this structure—for example, by introducing strong electron-acceptor groups—it is possible to create molecules with significant NLO properties.

Research has focused extensively on chalcones and Schiff bases, which often incorporate substituted phenolic rings, as promising NLO candidates. researchgate.netresearchgate.netnih.gov A computational study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a Schiff base containing the 2-hydroxy-4-methoxyphenyl moiety, highlights this potential. royalsocietypublishing.org The study predicted that EMAB possesses a D-π-A structure and should exhibit significant NLO properties. royalsocietypublishing.org The effectiveness of NLO materials is quantified by their hyperpolarizabilities (β for second-order and γ for third-order effects). Theoretical calculations provide insight into these properties, guiding the synthesis of new materials.

| Solvent | First Hyperpolarizability (βtot) (x 10-30 esu) | Second Hyperpolarizability (γ) (x 10-36 esu) |

|---|---|---|

| Gas Phase | 5.77 | 39.7 |

| Cyclohexane | 9.21 | 52.3 |

| Ethanol | 15.8 | 75.4 |

Data derived from computational studies on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a molecule containing the core phenolic structure of interest.

Corrosion Inhibition Studies and Related Surface Interactions

Corrosion is a natural process that causes the gradual destruction of materials, particularly metals, resulting in significant economic and safety challenges. mdpi.comnih.gov The use of organic molecules as corrosion inhibitors is a key strategy to protect metallic surfaces. Phenolic compounds, including those with methoxy substituents, have been extensively studied and recognized as effective corrosion inhibitors for various metals, such as mild steel, in acidic environments. corromat.comresearchgate.netresearchgate.netresearchgate.net

The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. corromat.comresearchgate.net This adsorption is facilitated by the presence of electron-rich moieties, such as the aromatic rings, and heteroatoms like oxygen, which possess lone pairs of electrons that can interact with the vacant d-orbitals of the metal. mdpi.comresearchgate.net

The molecular structure of this compound contains several features conducive to corrosion inhibition:

Aromatic Rings: The two phenyl rings provide a large surface area for adsorption.

Heteroatoms: The oxygen atoms in the hydroxyl and methoxy groups are active sites for coordination with the metal surface. researchgate.net

Electron Density: The electron-donating nature of the functional groups increases the electron density on the molecule, enhancing its ability to bond with the metal.

Computational studies, such as those using Density Functional Theory (DFT), have become powerful tools for understanding the mechanisms of corrosion inhibition. mdpi.comresearchgate.net These studies can predict the adsorption energy, geometry of the adsorbed molecule, and the fraction of electrons transferred from the inhibitor to the metal surface. For example, a computational analysis of a Schiff base derived from a 2-hydroxy-4-methoxyphenyl structure showed its potential as a corrosion inhibitor, with a planar geometry favoring strong adsorption. researchgate.net

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) at 5 hours | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) |

|---|---|---|

| 0.1 | 85 | -37 |

| 0.2 | 88 | |

| 0.5 | 93 | |

| 1.0 | 89 |

Data from an experimental study on 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester, demonstrating the effectiveness of the methoxyphenyl moiety in corrosion inhibition. The negative ΔG°ads value indicates a spontaneous adsorption process involving both physical and chemical interactions. researchgate.net

Isotopic Labeling for Mechanistic and Tracer Studies (e.g., Deuteration)

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This is commonly done using deuterium (B1214612) (²H or D), an isotope of hydrogen. scripps.edu Labeled compounds are invaluable tools for a variety of scientific applications, including:

Mechanistic Studies: Elucidating the step-by-step pathways of chemical reactions. nih.govnih.gov

Tracer Studies: Following the metabolic fate of a drug or compound within a biological system. scripps.edu

Quantitative Analysis: Serving as internal standards in sensitive analytical methods like mass spectrometry to improve accuracy and reproducibility. nih.gov

A notable application directly involving 4-ethyl-2-methoxyphenol (B121337) is its quantification in wine. To achieve a rapid, sensitive, and accurate measurement, a deuterium-labeled version of the molecule, specifically 4-ethyl-2-methoxyphenol-d₃, was synthesized. nih.gov This labeled compound was then used as an internal standard in a stable isotope dilution assay coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov The use of an individual, dedicated labeled standard for 4-ethyl-2-methoxyphenol was shown to be crucial for reliable quantification, highlighting the importance of this technique in analytical chemistry. nih.gov

The synthesis of such labeled compounds involves specific chemical reactions designed to introduce the isotope at a precise location within the molecule. For example, base-mediated deuteration can be used to exchange protons for deuterons at specific sites, with the reactivity often influenced by directing groups within the molecule. nih.govnih.gov The development of methods for isotopic labeling is a critical area of research that supports advancements across the chemical and biological sciences. scripps.edu

Emerging Research Frontiers and Future Perspectives

Integration of Advanced Computational Methods in Molecular Design and Application

The design and application of phenolic compounds are being revolutionized by advanced computational methods. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are pivotal in predicting the biological activities of molecules before they are even synthesized. nih.gov For the broader class of 2-methoxyphenols, QSAR models have been developed to correlate electronic descriptors—such as ionization potential (IP) and chemical hardness (η)—with activities like COX-2 inhibition and antioxidant capacity. nih.gov These models allow researchers to computationally screen virtual libraries of derivatives of 4-(4-Ethylphenyl)-2-methoxyphenol to identify candidates with enhanced properties.

Molecular modeling is another powerful tool, used to understand how these molecules interact with biological targets. Preliminary studies on related hydroxylated biphenyls have used modeling to evaluate conformations and dihedral angles that are optimal for antiproliferative activity. nih.gov It is recognized that the flexible structure of the biphenyl (B1667301) unit allows it to fit into a wide variety of pockets on protein surfaces with a high degree of specificity. nih.gov For analogues like (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), computational ADME (Absorption, Distribution, Metabolism, and Excretion) and QSAR models have been employed to evaluate drug-likeness, predicting favorable properties such as aqueous solubility and human intestinal absorption while flagging potential liabilities like mutagenicity. nih.gov These in silico approaches significantly streamline the drug discovery process, reducing costs and accelerating the development of new therapeutic agents based on the this compound scaffold.

Table 1: Electronic Descriptors Used in QSAR Studies of 2-Methoxyphenols nih.gov

| Descriptor | Symbol | Significance in Molecular Design |

| Highest Occupied Molecular Orbital | HOMO | Relates to the molecule's ability to donate electrons (antioxidant activity). |

| Lowest Unoccupied Molecular Orbital | LUMO | Relates to the molecule's ability to accept electrons. |

| Ionization Potential | IP | The energy required to remove an electron; linked to antioxidant capacity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Relates to the ability to attract electrons; correlated with COX-2 inhibition. |

Development of Novel and Sustainable Synthetic Pathways

While classic synthetic routes to biphenyl compounds are well-established, the future lies in developing novel and sustainable pathways that are more efficient and environmentally benign. The principles of "green chemistry" are becoming increasingly important, emphasizing the use of less hazardous solvents, reducing waste, and improving energy efficiency. Research into the synthesis of related Schiff base compounds, for example, has explored using water as a solvent with a simple stirrer method, which successfully produced high yields and avoided dangerous organic solvents and catalysts. researchgate.net

For derivatives of the closely related 4-allyl-2-methoxyphenol, the Yamaguchi method has been presented as an efficient, one-pot alternative for ester synthesis, achieving good yields of 80-90%. neliti.com Other methods for creating similar structures involve straightforward reactions starting from natural 4-substituted-2-methoxyphenols. nih.gov The development of such innovative synthetic strategies is crucial for the large-scale and commercially viable production of this compound and its derivatives, making them more accessible for research and potential commercial applications.

Exploration of Undiscovered Biological Modulatory Roles and Mechanisms

The biological activities of 2-methoxyphenols are diverse, but much remains to be discovered. Early research on this class of compounds has highlighted their potential as antioxidants and cyclooxygenase (COX)-2 inhibitors. nih.gov However, recent studies on structurally similar molecules suggest a much wider range of activities.

A particularly promising area is neuroinflammation and neurodegeneration. An analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govmdpi.com By inhibiting STAT3, MMPP has been shown to reduce neuroinflammation and amyloidogenesis in cellular and animal models of Alzheimer's disease. nih.gov It also demonstrated protective effects against dopaminergic cell loss in models of Parkinson's disease. mdpi.com These findings strongly suggest that this compound could possess similar, as-yet-undiscovered, neuroprotective properties by modulating key inflammatory pathways like STAT3. Future research will likely focus on screening this compound against a wider array of biological targets implicated in cancer, metabolic disorders, and inflammatory conditions.

Table 2: Investigated Biological Activities of Structurally Related Methoxyphenol Compounds

| Compound/Class | Biological Activity | Investigated Mechanism/Target | Reference |

| 2-Methoxyphenols | Antioxidant, COX-2 Inhibition | Radical scavenging, Inhibition of COX-2 gene expression | nih.gov |

| Hydroxylated Biphenyls | Antiproliferative (Melanoma) | Not specified | nih.gov |

| 4-Allyl-2-methoxyphenol | Anticancer (Breast Cancer) | Cytotoxicity against MCF-7 cells | neliti.com |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Anti-inflammatory, Anti-amyloidogenic, Neuroprotective | Inhibition of STAT3 pathway | nih.govmdpi.com |

Interdisciplinary Research Synergies and Translational Potential

Realizing the full therapeutic potential of this compound requires a deeply integrated, interdisciplinary approach. The journey from a laboratory chemical to a clinical candidate is complex, demanding collaboration between multiple scientific fields. Organic chemists are needed to devise efficient and scalable synthetic routes. nih.govneliti.com Computational chemists can then predict the activity and drug-like properties of novel derivatives, guiding synthetic efforts. nih.govnih.gov

Simultaneously, pharmacologists and biochemists must perform in vitro and in vivo testing to validate these predictions, uncover mechanisms of action, and explore the compound's effects in disease models. nih.govmdpi.com The study of MMPP, a synthetic analogue of a natural product, serves as a prime example of such synergy, where insights from natural product chemistry inspired the design of a novel therapeutic agent with enhanced properties. nih.govmdpi.com This collaborative framework is essential for translating basic research findings into tangible applications, such as new drugs for neurodegenerative diseases or cancer, thereby addressing significant unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.